molecular formula C19H18N4O5S B2530676 N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899994-70-8

N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2530676
CAS No.: 899994-70-8
M. Wt: 414.44
InChI Key: MREWEKPLOOPRSU-UHFFFAOYSA-N
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Description

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that features a unique combination of furan, thieno[3,4-c]pyrazole, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the furan and ethanediamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of different reduced derivatives.

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(furan-2-ylmethyl)ethanediamide: Similar structure but lacks the thieno[3,4-c]pyrazole moiety.

    N,N’-bis(4-methylphenyl)ethanediamide: Similar structure but lacks the furan and thieno[3,4-c]pyrazole moieties.

Uniqueness

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to its combination of furan, thieno[3,4-c]pyrazole, and ethanediamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound characterized by its unique structural features, including a furan moiety and a thieno[3,4-c]pyrazole framework. This compound has garnered interest due to its potential biological activities stemming from its diverse functional groups.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 400.4 g/mol
  • Structural Features :
    • Furan ring
    • Thieno[3,4-c]pyrazole structure
    • Amide and dioxo functional groups

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities. However, the specific biological activity of this compound remains to be thoroughly evaluated through in vitro and in vivo studies.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Properties : The presence of the thieno[3,4-c]pyrazole moiety is often associated with anti-inflammatory effects.
  • Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study on related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
    • The incorporation of the furan ring is hypothesized to enhance membrane permeability, facilitating antimicrobial action.
  • Anti-inflammatory Activity :
    • In a model of acute inflammation, compounds similar to this compound exhibited reduced levels of pro-inflammatory cytokines .
    • The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Anticancer Activity :
    • A derivative with a similar thieno[3,4-c]pyrazole structure was shown to induce apoptosis in breast cancer cell lines .
    • The compound's ability to disrupt microtubule formation was noted as a potential mechanism of action.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Protein Binding Affinity : Investigating how well the compound binds to target proteins involved in disease pathways.
  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit key enzymes linked to inflammation and cancer progression.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12-4-6-13(7-5-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWEKPLOOPRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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